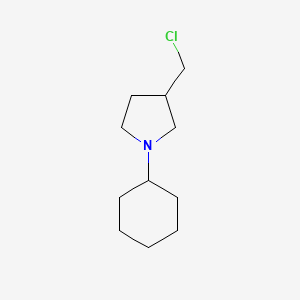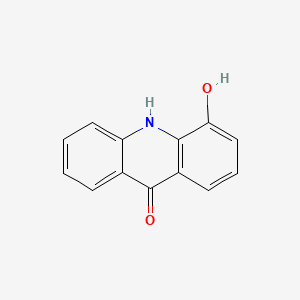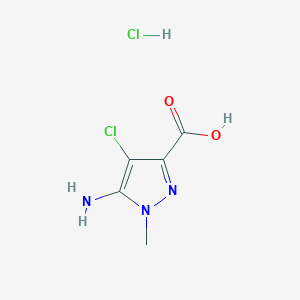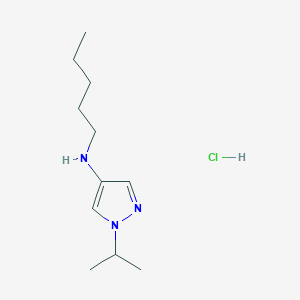
3-(Chloromethyl)-1-cyclohexylpyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(氯甲基)-1-环己基吡咯烷是一种有机化合物,其特点是在环己基取代的吡咯烷环上连接着一个氯甲基基团。
准备方法
合成路线和反应条件
3-(氯甲基)-1-环己基吡咯烷的合成通常涉及1-环己基吡咯烷的氯甲基化。一种常见的方法是在路易斯酸催化剂(如氯化锌)的存在下,用氯甲基甲醚与1-环己基吡咯烷反应。该反应在无水条件下进行,以防止氯甲基醚的水解。
工业生产方法
在工业规模上,3-(氯甲基)-1-环己基吡咯烷的生产可以通过连续流动工艺实现,确保高产率和高纯度。使用先进的催化体系和优化的反应条件可以实现高效的大规模合成。
化学反应分析
反应类型
3-(氯甲基)-1-环己基吡咯烷会发生各种类型的化学反应,包括:
亲核取代反应: 氯甲基基团可以被亲核试剂(如胺、硫醇和醇盐)取代。
氧化反应: 该化合物可以被氧化形成相应的醇或酮。
还原反应: 还原反应可以将氯甲基基团转化为甲基基团。
常见试剂和条件
亲核取代反应: 常用的试剂包括叠氮化钠、硫氰酸钾和甲醇钠。反应通常在极性非质子溶剂(如二甲基亚砜(DMSO)或乙腈)中进行。
氧化反应: 在酸性或碱性条件下使用高锰酸钾或三氧化铬等氧化剂。
还原反应: 在无水溶剂中使用氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂。
主要形成的产物
亲核取代反应: 产物包括叠氮化物、硫氰酸盐和醚。
氧化反应: 产物包括醇和酮。
还原反应: 主要产物是相应的甲基衍生物。
科学研究应用
3-(氯甲基)-1-环己基吡咯烷有几个科学研究应用:
有机合成: 它是合成更复杂有机分子的中间体。
药物化学: 该化合物因其潜在的药理特性而受到研究,包括用作药物开发的构建模块。
材料科学: 它用于制备具有特定性质的聚合物和其他先进材料。
作用机制
3-(氯甲基)-1-环己基吡咯烷的作用机制涉及它与各种分子靶标的相互作用。氯甲基基团反应性很高,可以与生物分子中的亲核位点形成共价键,可能导致蛋白质功能或基因表达的改变。环己基基团提供空间位阻,影响化合物的反应性和选择性。
相似化合物的比较
类似化合物
- 3-(氯甲基)-1-环己基哌啶
- 3-(氯甲基)-1-环己基吡啶
- 3-(氯甲基)-1-环己基吡咯
独特性
3-(氯甲基)-1-环己基吡咯烷由于其独特的氯甲基基团和环己基取代的吡咯烷环的组合而独一无二。这种结构赋予了独特的化学和物理性质,使其在有机合成和药物化学中的专门应用中具有价值。
属性
分子式 |
C11H20ClN |
|---|---|
分子量 |
201.73 g/mol |
IUPAC 名称 |
3-(chloromethyl)-1-cyclohexylpyrrolidine |
InChI |
InChI=1S/C11H20ClN/c12-8-10-6-7-13(9-10)11-4-2-1-3-5-11/h10-11H,1-9H2 |
InChI 键 |
BVACPPFRUBKIPK-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)N2CCC(C2)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl)-1,3-diazinane-2,4-dione](/img/structure/B12348583.png)
![1-(2-fluorophenyl)-3-methyl-6-oxo-3aH-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B12348588.png)



![4-Oxo-4-[2-(pyridin-3-yl)piperidin-1-yl]butanoic acid](/img/structure/B12348604.png)

![1-ethyl-N-[(1-ethylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12348623.png)
![4-Methoxy-6,7a-dihydropyrrolo[2,3-c]pyridin-7-one](/img/structure/B12348626.png)

![4-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]benzene-1,3-diol;hydrochloride](/img/structure/B12348639.png)

![Sodium 4-(7h-benzo[de]anthracen-3-yloxy)benzenesulfonate](/img/structure/B12348650.png)
